molecular formula C20H26N2O3S B3622790 N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide

N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide

Cat. No.: B3622790
M. Wt: 374.5 g/mol
InChI Key: VEHMXAARYJTNMJ-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to a 4-methylbenzamide moiety. This compound has garnered interest due to its potential inhibitory effects on certain enzymes and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with propyl iodide in the presence of a base such as potassium carbonate to form N-(4-aminophenyl)dipropylsulfonamide.

    Coupling with 4-Methylbenzoic Acid: The intermediate is then coupled with 4-methylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the activity of cytosolic phospholipase A2α (cPLA2α) by binding to its active site, thereby preventing the release of arachidonic acid from phospholipids . This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which are involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide
  • N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide
  • Trityl N-[4-(dipropylsulfamoyl)phenyl]carbamate

Uniqueness

N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide stands out due to its specific structural features, such as the presence of a 4-methylbenzamide moiety, which may confer unique binding properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-4-14-22(15-5-2)26(24,25)19-12-10-18(11-13-19)21-20(23)17-8-6-16(3)7-9-17/h6-13H,4-5,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHMXAARYJTNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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